Indium(III) chloride tetrahydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Indium(III) chloride tetrahydrate (InCl₃·4H₂O) is a hydrated indium salt widely utilized in advanced material synthesis, catalysis, and semiconductor manufacturing. Its molecular formula is InCl₃·4H₂O, with a molecular weight of 293.24 g/mol . The compound typically appears as a white to pale yellow crystalline solid, hygroscopic in nature, and is highly soluble in water . Key physical properties include a melting point of 56°C (decomposes to In₂O₃ upon heating) and a density of 4.38 g/cm³ .

准备方法

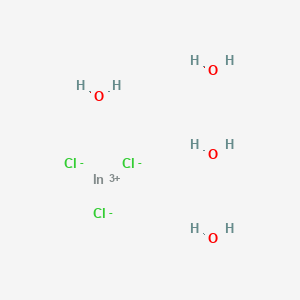

Synthetic Routes and Reaction Conditions: Indium(III) chloride tetrahydrate can be synthesized through the reaction of indium(III) chloride with water under controlled conditions. The reaction typically involves dissolving indium(III) chloride in water, followed by careful crystallization to obtain the desired compound. The reaction can be represented as: [ \text{InCl}_3 + 4\text{H}_2\text{O} \rightarrow \text{[In(H}_2\text{O})_4\text{Cl}_2]^+ \text{Cl}^- ]

Industrial Production Methods: Industrial production of tetraaquadichloroindium(1+) chloride involves large-scale synthesis using high-purity indium(III) chloride and deionized water. The process is optimized to ensure high yield and purity of the final product. The crystallization process is carefully controlled to prevent the formation of impurities.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the indium ion is oxidized to a higher oxidation state.

Reduction: The compound can also be reduced, leading to the formation of lower oxidation state indium compounds.

Substitution: Ligand substitution reactions can occur, where the water molecules or chloride ions are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Ligand exchange can be facilitated by using ligands such as ammonia or phosphines under controlled conditions.

Major Products Formed:

Oxidation: Higher oxidation state indium compounds.

Reduction: Lower oxidation state indium compounds.

Substitution: New coordination compounds with different ligands.

科学研究应用

Indium(III) chloride tetrahydrate has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other indium compounds and as a catalyst in various chemical reactions.

Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.

Medicine: Explored for its potential therapeutic applications, including its use in radiopharmaceuticals for cancer treatment.

Industry: Utilized in the production of high-purity indium materials and in the manufacturing of electronic components.

作用机制

The mechanism of action of tetraaquadichloroindium(1+) chloride involves its interaction with molecular targets through coordination chemistry. The indium ion can form stable complexes with various ligands, influencing biochemical pathways and cellular processes. The compound’s effects are mediated by its ability to coordinate with biomolecules, altering their structure and function.

相似化合物的比较

Comparison with Similar Compounds

Anhydrous Indium(III) Chloride (InCl₃)

Key Differences :

The tetrahydrate form is preferred in aqueous syntheses due to its solubility, while the anhydrous form is used in high-temperature processes. Anhydrous InCl₃ is also employed as a growth promoter in agriculture .

Tin(IV) Chloride Pentahydrate (SnCl₄·5H₂O)

Key Differences :

SnCl₄·5H₂O is integral in photocatalysts for environmental remediation, whereas InCl₃·4H₂O is prioritized in electronics. Both are corrosive, but SnCl₄·5H₂O poses additional risks due to HCl emission .

Copper(II) Chloride Dihydrate (CuCl₂·2H₂O)

Key Differences: CuCl₂·2H₂O is a cost-effective precursor for nanocrystal synthesis, while InCl₃·4H₂O enables high-performance optoelectronic materials. CuCl₂·2H₂O is less thermally stable in aqueous media .

Zinc Chloride (ZnCl₂)

Key Differences :

ZnCl₂’s higher melting point and hygroscopicity make it suitable for high-temperature industrial processes, whereas InCl₃·4H₂O is tailored for precision applications like semiconductor doping .

Research Findings and Industrial Relevance

- Purity Grades : InCl₃·4H₂O is available in purities up to 99.999%, critical for electronics, whereas similar compounds like CuCl₂·2H₂O are typically used at 97–99% purity .

- Toxicity Profile : InCl₃·4H₂O exhibits acute toxicity (mouse LD₅₀: 12 mg/kg), comparable to GaCl₃ but more hazardous than ZnCl₂ .

- Thermal Behavior : Unlike anhydrous InCl₃, the tetrahydrate decomposes to In₂O₃ at moderate temperatures, limiting its use in high-heat environments .

常见问题

Basic Questions

Q. What are the key physical and chemical properties of indium(III) chloride tetrahydrate relevant to laboratory handling?

- Answer : this compound (InCl₃·4H₂O) is a hygroscopic, white crystalline solid . Key properties include:

- Molecular weight : 293.24 g/mol .

- Density : 3.46 g/cm³ .

- Solubility : Highly soluble in water, slightly soluble in ethanol and ether .

- Melting point : Decomposes at 586°C .

- Hygroscopicity : Requires storage in sealed, moisture-free containers under nitrogen .

Q. How should researchers safely handle this compound in the laboratory?

- Answer : Safety precautions include:

- Hazard class : Corrosive (R34: Causes burns) .

- Protective measures : Wear nitrile gloves, eye protection, and lab coats. Use respiratory filters in poorly ventilated areas .

- Spill management : Neutralize with sodium bicarbonate and collect in chemical waste containers .

Advanced Research Questions

Q. How does this compound function as a Lewis acid catalyst in organic synthesis?

- Answer : InCl₃·4H₂O acts as a mild, water-tolerant Lewis acid, facilitating:

- C–C bond formation : Efficient in aldol condensations and Mannich reactions .

- Stereoselective synthesis : Enables tandem cyclization of imines and ketones to form 4-piperidones (yields up to 85%) .

Q. What are the challenges in reconciling conflicting data on this compound’s catalytic efficiency across studies?

- Answer : Discrepancies arise from:

- Hydration state variability : Anhydrous InCl₃ (99.999% purity) vs. tetrahydrate forms (98–99.99% purity) impact reactivity .

- Reaction conditions : Solvent polarity (e.g., water vs. THF) and temperature alter catalytic pathways .

Q. How can this compound be utilized in the synthesis of functional nanomaterials?

- Answer : Applications include:

- Photocatalysts : Template-assisted synthesis of In₂S₃ hierarchical structures for selective oxidation of aromatic compounds .

- Semiconductors : Precursor for III-V films (e.g., InAs) with high electron mobility, deposited via chemical vapor deposition (CVD) .

Q. Data Contradiction Analysis

Q. Key Research Applications

| Application | Mechanism | Reference |

|---|---|---|

| Organic catalysis | Lewis acid-mediated C–C bond formation | |

| Photocatalysis | In₂S₃ nanostructures for oxidation | |

| Semiconductor fabrication | III-V film precursors (e.g., InAs) |

属性

分子式 |

Cl3H8InO4 |

|---|---|

分子量 |

293.23 g/mol |

IUPAC 名称 |

indium(3+);trichloride;tetrahydrate |

InChI |

InChI=1S/3ClH.In.4H2O/h3*1H;;4*1H2/q;;;+3;;;;/p-3 |

InChI 键 |

UKCIUOYPDVLQFW-UHFFFAOYSA-K |

规范 SMILES |

O.O.O.O.[Cl-].[Cl-].[Cl-].[In+3] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。